REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([C:12]([OH:14])=[O:13])=[C:7]2[C:11]=1[O:10][CH:9]=[CH:8]2.S(=O)(=O)(O)O.[CH3:20]O>>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([C:12]([O:14][CH3:20])=[O:13])=[C:7]2[C:11]=1[O:10][CH:9]=[CH:8]2
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Name
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|
Quantity
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0.5 g
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Type
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reactant
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Smiles
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COC=1C=CC(=C2C=COC21)C(=O)O
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Name
|
|
Quantity
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10 mL
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Type
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reactant
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Smiles
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CO
|
Name
|
|
Quantity
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0.6 mL
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Type
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reactant
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Smiles
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S(O)(O)(=O)=O
|
Name
|
|
Quantity
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0.2 mL
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Type
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reactant
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Smiles
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S(O)(O)(=O)=O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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under ice-cooling
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Type
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TEMPERATURE
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Details
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by heating
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Type
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TEMPERATURE
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Details
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under reflux for one hour
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Duration
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1 h
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Type
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TEMPERATURE
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Details
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by heating
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Type
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TEMPERATURE
|
Details
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under reflux for 30 minutes
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Duration
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30 min
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Type
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TEMPERATURE
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Details
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for cooling
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Type
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DISTILLATION
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Details
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the solvent was distilled off
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Type
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ADDITION
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Details
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the residue was poured into a 1N aqueous solution of sodium hydroxide
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Type
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FILTRATION
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Details
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The precipitate was collected by filtration
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Type
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CUSTOM
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Details
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dried
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Type
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CUSTOM
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Details
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to give Compound IIw-a (0.53 g, 99%) as a white solid
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Name
|
|
Type
|
|
Smiles
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COC=1C=CC(=C2C=COC21)C(=O)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |